
Ibutamoren
Vue d'ensemble
Description
L’ibutamorène, également connu sous le nom de MK-677, est un agoniste puissant, à action prolongée, administré par voie orale, sélectif et non peptidique du récepteur de la ghréline. Il s’agit d’un sécrétagogue de l’hormone de croissance qui imite l’action stimulante de l’hormone de croissance de la ghréline endogène. Il a été démontré que l’ibutamorène augmente la sécrétion de plusieurs hormones, notamment l’hormone de croissance et le facteur de croissance analogue à l’insuline 1, sans affecter les taux de cortisol .
Applications De Recherche Scientifique
Growth Hormone Deficiency
Ibutamoren is primarily investigated for its role in treating growth hormone deficiency (GHD). It has been designated as an orphan drug by the FDA and the European Medicines Agency, allowing for its study in rare diseases associated with GHD .
Clinical Findings:
Sarcopenia and Muscle Wasting
This compound has been explored for its effects on sarcopenia, particularly in older adults at risk of muscle loss. Research indicates that it may help preserve lean body mass in this population.
Case Studies:
- A two-year randomized controlled trial demonstrated increased GH secretion and fat-free mass in older adults . However, functional improvements were noted only in sarcopenic individuals .
Alzheimer’s Disease
There has been interest in this compound's potential to slow cognitive decline in Alzheimer's disease through its effects on IGF-1 levels. However, a large randomized controlled trial found no significant difference between this compound and placebo regarding cognitive function or physical decline over 12 months .
Bone Health
Although this compound activates biomarkers signaling bone resorption, it has not been shown to improve bone mineral density significantly . Further research is needed to clarify its role in osteoporosis treatment.
Summary of Clinical Trials
The following table summarizes various clinical trials involving this compound across different conditions:
Condition | Dosage | Duration | Outcome |
---|---|---|---|
Growth Hormone Deficiency | 25 mg daily | 12 months | Increased IGF-1, slight metabolic benefits |
Sarcopenia | 25 mg daily | 12 months | Increased fat-free mass |
Alzheimer’s Disease | 25 mg daily | 12 months | No significant cognitive improvement |
Post-Hip Fracture | 25 mg daily | 6 months | Improved nutritional status |
Older Adults | 2-25 mg daily | Up to 2 years | Preservation of fat-free mass |
Mécanisme D'action
L’ibutamorène exerce ses effets en imitant l’action de la ghréline, une hormone qui stimule la libération de l’hormone de croissance par l’hypophyse. En se liant aux récepteurs de la ghréline dans le cerveau, l’ibutamorène déclenche la libération de l’hormone de croissance et du facteur de croissance analogue à l’insuline 1. Cette activation entraîne une augmentation de la masse musculaire, de la densité osseuse et des performances physiques globales. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l’hormone de croissance et le récepteur du facteur de croissance analogue à l’insuline 1 .
Analyse Biochimique
Biochemical Properties
Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .
Cellular Effects
This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .
Molecular Mechanism
This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .
Temporal Effects in Laboratory Settings
The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .
Dosage Effects in Animal Models
In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .
Metabolic Pathways
This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .
Transport and Distribution
This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .
Méthodes De Préparation
La synthèse de l’ibutamorène implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures. La voie de synthèse implique généralement la préparation de l’intermédiaire spiroindoline, suivie de son couplage avec d’autres composants pour former le produit final. Les méthodes de production industrielle utilisent souvent la chromatographie liquide haute performance et la spectrométrie de masse pour garantir la pureté et la qualité du composé .
Analyse Des Réactions Chimiques
L’ibutamorène subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés et désalkylés. Ces réactions sont généralement réalisées dans des conditions contrôlées pour garantir l’obtention du produit souhaité .
Applications de la recherche scientifique
L’ibutamorène présente un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de la sécrétion de l’hormone de croissance et sa régulation. En biologie, il est utilisé pour étudier les effets de l’hormone de croissance sur divers processus physiologiques, notamment la croissance musculaire, la densité osseuse et le métabolisme. En médecine, l’ibutamorène est étudié comme traitement potentiel de la déficience en hormone de croissance, de l’atrophie musculaire et de la fragilité chez les personnes âgées. Il a également montré des promesses dans l’amélioration de l’architecture du sommeil en augmentant le sommeil paradoxal et le sommeil profond .
Comparaison Avec Des Composés Similaires
L’ibutamorène est souvent comparé à d’autres sécrétagogues de l’hormone de croissance, tels que l’ipamoréline et le MK-2866 (Ostarine). Alors que l’ipamoréline est un peptide qui nécessite des injections sous-cutanées, l’ibutamorène est un composé non peptidique doté d’une excellente biodisponibilité orale. Le MK-2866, quant à lui, est un modulateur sélectif des récepteurs des androgènes qui cible la croissance musculaire. Le mécanisme d’action unique de l’ibutamorène et sa capacité à être administré par voie orale en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Ibutamoren, also known as MK-0677 or this compound mesylate, is a non-peptidyl growth hormone secretagogue (GHS) that has garnered significant attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on growth hormone (GH) levels, and relevant clinical research findings.
This compound functions primarily as an agonist of the ghrelin receptor (GHSR), which is predominantly located in the hypothalamus. By binding to these receptors, this compound stimulates the release of growth hormone from the anterior pituitary gland. It also acts as an antagonist to somatostatin, a hormone that inhibits GH release, thereby prolonging the elevation of GH levels post-administration .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : Greater than 60%, allowing it to be administered orally.
- Half-life : Approximately 12 hours, enabling once-daily dosing .
- Potency : Demonstrated significant increases in serum GH and insulin-like growth factor 1 (IGF-1) levels following administration .
1. Effects on GH and IGF-1 Levels
A pivotal study investigated the impact of this compound on GH secretion in older adults. In this double-blind, placebo-controlled trial involving 65 participants aged 60 to 81, subjects received daily doses of this compound for two years. The results indicated that:
- Serum IGF-1 levels increased significantly in those receiving this compound compared to placebo.
- GH levels remained elevated throughout the treatment period and returned to baseline after cessation .
2. Body Composition Changes
Another study highlighted the effects of this compound on body composition:
- Participants exhibited an increase in fat-free mass and a redistribution of subcutaneous fat to the limbs.
- Improvements were particularly noted in sarcopenic individuals, suggesting potential benefits for muscle mass preservation in aging populations .
3. Metabolic Effects
Research has also explored the metabolic implications of this compound:
- A study showed that oral administration at doses ranging from 4 mg/kg resulted in a 1.8-fold increase in peak GH concentrations without significant changes in overall body weight or fat mass after six weeks .
- Additionally, there was evidence suggesting potential benefits for conditions such as osteoporosis and cachexia associated with cancer .
Table: Summary of Key Clinical Findings
Safety and Side Effects
This compound has been reported to have a favorable safety profile. Common side effects include:
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-47-6 | |
Record name | Ibutamoren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159634-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUTAMOREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?
A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]
Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?
A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.